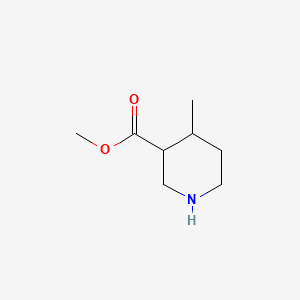

Methyl 4-methylpiperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-methylpiperidine-3-carboxylate can be synthesized through several methods. One common method involves the hydrogenation of a precursor compound in the presence of a catalyst. For instance, a mixture of methanol, concentrated hydrochloric acid, and palladium on carbon (Pd/C) can be used. The reaction is carried out at 80°C under hydrogen pressure for 16 hours . Another method involves the use of platinum(IV) oxide as a catalyst in acetic acid at 45°C for 16 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas, Pd/C or platinum(IV) oxide as catalysts, methanol or acetic acid as solvents, and elevated temperatures (45-80°C).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation typically yields a fully saturated piperidine derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-methylpiperidine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to be utilized in the development of pharmaceuticals targeting different biological pathways.

Synthesis of Therapeutic Agents

The compound is often involved in the synthesis of piperidine derivatives, which are known for their pharmacological activities. For instance, it has been used in the production of ligands that exhibit potent activity at monoamine transporters, which are crucial for the treatment of neurological disorders such as depression and anxiety .

Case Studies

- Nocaine/Modafinil Hybrids : Research has shown that piperidine-based ligands derived from this compound demonstrate enhanced potency at dopamine and norepinephrine transporters, making them potential candidates for treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

- Argatroban Precursor : The compound is also a precursor for synthesizing argatroban, an anticoagulant used in treating thrombotic disorders. The synthesis involves converting 4-methylpiperidine derivatives into active pharmaceutical ingredients, showcasing its significance in cardiovascular medicine .

Chemical Properties and Synthesis Methods

This compound can be synthesized through various methods, each affecting the yield and purity of the final product.

Synthetic Routes

- Catalytic Hydrogenation : One method involves the catalytic hydrogenation of related piperidine derivatives under controlled conditions to yield high-purity this compound .

- Oxidative Methods : Another approach includes oxidation reactions using phospho-molybdic acid as a catalyst, which facilitates the conversion of starting materials to the desired piperidine carboxylate with improved efficiency .

Yield and Efficiency

The efficiency of these synthetic methods can vary significantly. For example, catalytic hydrogenation can achieve yields upwards of 90%, while oxidative methods may require optimization to reduce by-products and improve overall yield.

Research Applications

The compound's unique structure makes it suitable for various research applications beyond medicinal chemistry.

Biological Studies

This compound is used in biological studies to investigate its interaction with cellular pathways. Its derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression, underscoring its potential role in cancer therapy .

Pharmacokinetics and Toxicology

Studies have also focused on understanding the pharmacokinetics of compounds derived from this compound. Research indicates that certain derivatives exhibit favorable absorption and distribution profiles, making them viable candidates for further development into therapeutic agents .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl 4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

Methyl piperidine-4-carboxylate: Another derivative with similar applications in chemistry and biology.

Uniqueness: Methyl 4-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidine derivatives .

Activité Biologique

Methyl 4-methylpiperidine-3-carboxylate, a derivative of piperidine, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C8H15NO2) is characterized by a piperidine ring substituted with a methyl group and a carboxylate moiety. Its unique stereochemistry plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. These interactions can lead to modulation of enzyme activity, receptor binding, and influence on metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, thus affecting cellular functions and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

| Microorganism | Activity |

|---|---|

| E. coli | Inhibition observed |

| S. aureus | Inhibition observed |

| Mycobacterium tuberculosis | Potential activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values demonstrate its efficacy in inhibiting cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 29.1 |

These findings suggest that structural modifications of the compound could enhance its anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of piperidine, including this compound, revealing significant antimicrobial effects against clinical isolates of E. coli and S. aureus. The results indicated that the compound's activity was comparable to standard antibiotics, suggesting its potential application in treating bacterial infections.

- Anticancer Research : In a recent investigation, this compound was tested alongside other piperidine derivatives for their anticancer properties. The results indicated that the compound exhibited significant cytotoxicity towards MCF-7 cells at lower concentrations than many known chemotherapeutic agents, highlighting its potential as a lead compound in cancer drug development .

Applications in Drug Development

This compound serves as a valuable precursor in the synthesis of various pharmaceutical agents targeting the central nervous system and other therapeutic areas. Its role as a building block in organic synthesis allows for the creation of complex molecules with diverse biological activities .

Propriétés

IUPAC Name |

methyl 4-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.